REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]1[S:8][CH:7]=[C:6]([C:9](O)=[O:10])[CH:5]=1)#[N:2].CSC.B.O>C1COCC1>[OH:10][CH2:9][C:6]1[CH:5]=[C:4]([CH2:3][C:1]#[N:2])[S:8][CH:7]=1 |f:1.2|
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Name
|
5-cyanomethyl-thiophene-3-carboxylic acid
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC1=CC(=CS1)C(=O)O
|
Name
|
|
Quantity
|
1.78 mL
|
Type
|
reactant
|
Smiles
|
CSC.B
|
Name
|
|
Quantity
|
95 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
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Details
|
After the addition
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Type
|
TEMPERATURE
|
Details
|
the solution is warmed
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with dichloromethane (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts are dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is purified by flash chromatography (silica gel, 30-50% ethyl acetate in heptane)
|
Name
|
|
Type
|
product
|
Smiles
|
OCC=1C=C(SC1)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 68.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |